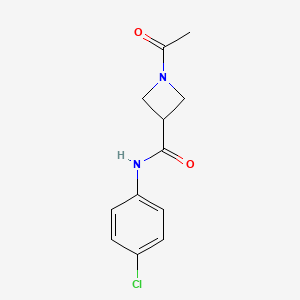
1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . This ring structure is more stable than that of related aziridines due to the ring strain of azetidines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . Azetidines can undergo various chemical reactions, including anionic and cationic ring-opening polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are largely determined by their ring strain and the presence of a nitrogen atom in the ring . These properties can be modified by adding different functional groups to the azetidine ring.Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of azetidine derivatives and their evaluation for antibacterial activity have been a focus of research. Compounds including N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides have been synthesized and tested against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These studies have shown moderate to good antibacterial activity, highlighting the potential of azetidine derivatives in developing new antibacterial agents. QSAR studies further elucidate the influence of substituent's hydrophobicity or steric bulk character on antibacterial efficacy (Desai et al., 2008).
Antimicrobial and Anticancer Potential
Further research into the biological activities of azetidine derivatives includes their antimicrobial and anticancer potentials. New pyridothienopyrimidines and pyridothienotriazines derived from azetidine compounds have been synthesized and showed promising in vitro antimicrobial activities. This suggests a broad spectrum of biological applications for azetidine derivatives, including potential therapeutic uses in treating microbial infections and cancer (Abdel-rahman et al., 2002).
Central Nervous System (CNS) Activity
Azetidinones, derived from 1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide, have been studied for their potential as antidepressant and nootropic agents. Compounds synthesized through novel methods involving cyclocondensation showed significant antidepressant and nootropic activities in dose-dependent manners, indicating the relevance of the azetidinone skeleton for CNS active agents. This research opens avenues for developing potent and safe CNS active agents for therapeutic applications (Thomas et al., 2016).
Peptide Synthesis and Protein Conformation
In peptide synthesis, the protection of carboxamide functions by the trityl residue and its application have been explored. This method is ideal for combining with side-chain protections, demonstrating the utility of azetidine derivatives in complex peptide synthesis processes. Such research underpins the importance of azetidine derivatives in advancing peptide and protein chemistry (Sieber & Riniker, 1991).
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . These advances could lead to the development of new synthetic methods and applications for azetidines in various fields, including drug discovery, polymerization, and chiral templates .
properties
IUPAC Name |
1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8(16)15-6-9(7-15)12(17)14-11-4-2-10(13)3-5-11/h2-5,9H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYGILWXWVMHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

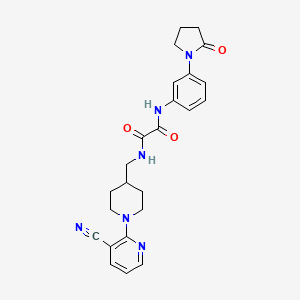
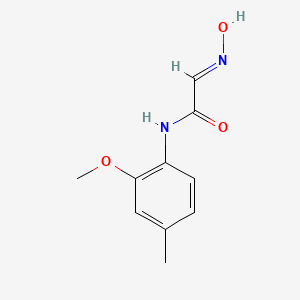
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2592290.png)
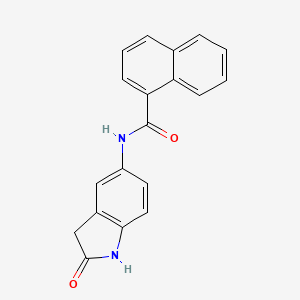
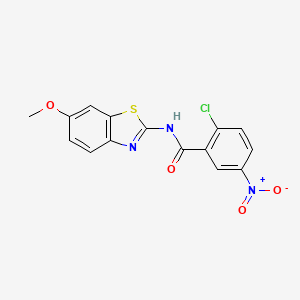
![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2592293.png)

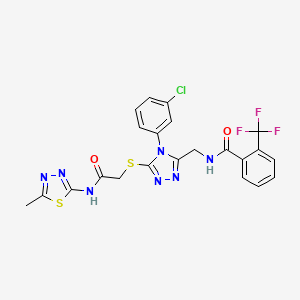
![N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2592300.png)
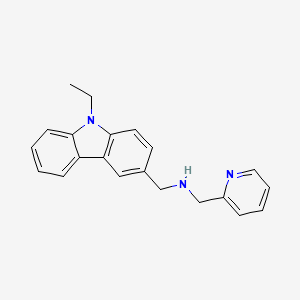


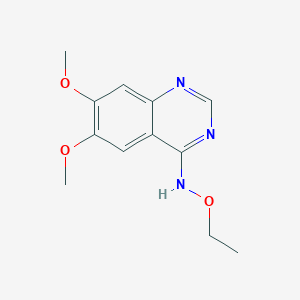
![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2592306.png)